molecular formula C11H15NO B405003 N,2-dimethyl-N-phenylpropanamide CAS No. 55577-65-6

N,2-dimethyl-N-phenylpropanamide

Cat. No.: B405003
CAS No.: 55577-65-6
M. Wt: 177.24g/mol
InChI Key: ICNHTWKPJHCUEA-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-phenylpropanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-dimethyl-N-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with phenylmagnesium bromide, followed by the addition of propanoyl chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is then refluxed, and the product is purified through column chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The process often involves the use of catalysts to enhance the reaction rate and yield. The final product is purified using techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N,2-dimethyl-N-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various proteins and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylformamide: Another amide with similar properties but different applications.

    N,N-dimethylacetamide: Used in similar industrial processes but has a different molecular structure.

    N-methyl-N-phenylacetamide: Shares structural similarities but differs in its reactivity and applications.

Uniqueness

N,2-dimethyl-N-phenylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

N,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNHTWKPJHCUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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